(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic structure and specific stereochemical configuration. According to computational analysis by Lexichem TK 2.7.0, the primary IUPAC name is designated as (4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b]oxazin-9-ol;hydrochloride. This nomenclature precisely describes the stereochemical centers at positions 4a and 10b, both in R configuration, along with the propyl substituent at position 4 and the hydroxyl group at position 9 of the fused ring system.
The structural complexity of this compound necessitates detailed descriptors to accurately convey its three-dimensional architecture. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1. The corresponding InChI Key, DCFXOTRONMKUJB-QMDUSEKHSA-N, serves as a unique identifier for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation further illustrates the molecular connectivity: CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl. This notation explicitly indicates the stereochemical configuration at the chiral centers through the @ symbols, denoting the R configuration at both the 4a and 10b positions. The chromeno[4,3-b]oxazine core structure represents a unique fusion of benzopyran and oxazine ring systems, creating a rigid polycyclic framework that contributes to the compound's specific three-dimensional conformation and biological activity profile.
CAS Registry Numbers and Alternative Synonyms
The compound possesses multiple Chemical Abstracts Service registry numbers that reflect different forms and stereoisomeric variations. The primary CAS numbers include 112960-16-4 and 300576-59-4, which correspond to different stereochemical forms and salt preparations of the basic molecular structure. These registry numbers serve as definitive identifiers in chemical databases and regulatory documentation, ensuring accurate identification across various scientific and commercial applications.
The extensive synonym list demonstrates the compound's significance in pharmaceutical research and its various designations across different research contexts. Primary synonyms include (+)-PD 128907 hydrochloride, which indicates the dextrorotatory optical isomer of the free base compound. Alternative designations such as PD 125,530 and trans-(±)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-benzopyrano[4,3-b]-1,4-oxazin-9-ol hydrochloride reflect historical naming conventions and racemic mixture formulations.
| Primary CAS Numbers | Alternative CAS Numbers | Research Designations |
|---|---|---|
| 112960-16-4 | 300576-59-4 | (+)-PD 128907 hydrochloride |
| 123671-92-1 (free base) | PD 125,530 | |
| trans-(±)-PD 128907 |
Additional systematic names include (4aR,10bR)-4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b]oxazin-9-ol hydrochloride and rel-(4aR,10bR)-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b]oxazin-9-ol hydrochloride. These variations in nomenclature reflect different approaches to describing the same molecular entity, with some emphasizing the tetrahydro nature of specific ring portions while others use the hexahydro designation to encompass the entire reduced ring system.
Commercial and research database identifiers include MFCD00210210 in the MDL Information Systems database, CHEMBL1256778 in the ChEMBL database, and various supplier-specific codes such as SR-01000075396 and EU-0101038. These identifiers facilitate cross-referencing across multiple chemical databases and ensure consistent identification in automated chemical informatics systems.
Molecular Formula and Weight Calculations
The molecular formula of (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b]oxazin-9-ol hydrochloride is definitively established as C14H20ClNO3, representing the hydrochloride salt form of the base compound. This formula accounts for fourteen carbon atoms forming the chromeno-oxazine framework and propyl substituent, twenty hydrogen atoms distributed across the saturated and partially saturated ring systems, one nitrogen atom integral to the oxazine ring, three oxygen atoms including the phenolic hydroxyl and ether linkages, and one chloride ion from the hydrochloride salt formation.
The molecular weight calculations, computed by PubChem 2.2 using standardized atomic masses, yield a precise value of 285.76 grams per mole for the hydrochloride salt. Alternative sources report values of 285.77 grams per mole, with the minor variation attributed to different computational methodologies and rounding conventions. For the free base form (C14H19NO3), the molecular weight is calculated as 249.31 grams per mole, representing the compound without the hydrochloride moiety.
The precise determination of molecular weight proves critical for various analytical applications, including mass spectrometry analysis, quantitative chemical analysis, and pharmaceutical formulation development. Monoisotopic mass calculations, which consider only the most abundant isotopes of each element, yield values of 285.113171 for the hydrochloride salt and 249.136493 for the free base, providing essential reference points for high-resolution mass spectrometric identification and structural confirmation.
The elemental composition analysis reveals the compound's chemical complexity through its heterocyclic nature. The presence of nitrogen in the oxazine ring system, combined with multiple oxygen functionalities including ether linkages and phenolic hydroxyl groups, creates a compound with diverse chemical reactivity patterns and potential for various intermolecular interactions. The specific stereochemical configuration designated by the (4aR,10bR) notation indicates that both chiral centers possess R absolute configuration, contributing to the compound's specific three-dimensional structure and biological activity profile.
Properties
CAS No. |
112960-16-4 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m0./s1 |
InChI Key |
DCFXOTRONMKUJB-KYSPHBLOSA-N |
SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O.Cl |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Synonyms |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol; hydrochloride |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptors. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors, activating them, which in turn triggers a response at the cellular level.
Biochemical Pathways
These pathways are involved in a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is currently unknown.
Result of Action
The molecular and cellular effects of (+)-PD 128907 hydrochloride’s action are likely to be diverse, given the wide range of physiological functions regulated by dopamine receptors. The specific effects would depend on a variety of factors, including the specific cell type, the presence of other signaling molecules, and the precise intracellular signaling pathways activated by the dopamine d2/d3 receptors.
Comparison with Similar Compounds
(+)-PHNO [(+)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride]
- Structural Differences: While PD 128907 features a chromeno[4,3-b]oxazine core, (+)-PHNO incorporates a naphtho[1,2-b]oxazine system, altering ring fusion geometry .
- Receptor Selectivity: Both compounds are D₂/D₃ agonists, but PD 128907 exhibits 18-fold higher selectivity for D₃ (Ki = 1.43 nM) over D₂L (Ki = 20 nM), whereas (+)-PHNO shows balanced D₂/D₃ affinity .
- Applications: (+)-PHNO is utilized in PET imaging for D₂/D₃ receptor occupancy studies, whereas PD 128907 is primarily a research tool for dissecting D₃-specific pathways .
Quinpirole
Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 9a–d)
- Structural Basis: These derivatives, such as 9a–d, share a chromeno-oxazine scaffold but incorporate pyrimidine rings and chlorophenyl substituents .
- Activity: Unlike PD 128907, these compounds exhibit anti-proliferative effects in cancer models, highlighting how minor structural modifications redirect pharmacological activity .
Pharmacological Data Comparison
Table 1: Receptor Affinity and Selectivity of Dopaminergic Agonists
Table 2: In Vivo Effects
Key Distinctions
Receptor Selectivity: PD 128907’s D₃ preference contrasts with the balanced D₂/D₃ activity of (+)-PHNO and quinpirole .
Structural Backbone: Chromeno-oxazine derivatives (e.g., PD 128907) prioritize dopaminergic modulation, whereas naphtho-oxazines (e.g., (+)-PHNO) or pyrimidine hybrids (e.g., 9a–d) diversify into imaging or oncology .
Behavioral Outcomes : PD 128907’s biphasic locomotor effects (suppression at low doses, stimulation at high doses) underscore its dual presynaptic and postsynaptic actions, a feature absent in quinpirole .
Preparation Methods
Chiral Pool Strategy
Starting from enantiomerically pure precursors, such as (-)-shikimic acid or R-configured amino alcohols , ensures retention of chirality during ring formation. For instance, a chromene intermediate with predefined R-configuration undergoes oxazin ring closure via nucleophilic substitution.
Catalytic Asymmetric Cyclization
Silver(I) catalysts paired with chiral ligands (e.g., ThioClickFerrophos) induce enantioselectivity during cycloaddition. A reported method achieves >90% enantiomeric excess (ee) for analogous chromeno-pyrrolidines, adaptable to oxazin systems.
Stereochemical Outcomes
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral auxiliary | 95 | 78 |
| Ag(I)/ThioClickFerrophos | 92 | 85 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for enhanced stability and solubility.
Procedure
-
Dissolve the free base (1 equiv) in anhydrous dichloromethane.
-
Add hydrochloric acid (1.1 equiv) dropwise at 0°C.
-
Stir for 2 h, filter the precipitate, and wash with cold ether.
-
Dry under vacuum to obtain the hydrochloride salt (95% purity by HPLC).
Critical Parameters
-
Acid Concentration : Excess HCl causes decomposition.
-
Temperature : <5°C prevents racemization.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing the target compound:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High regioselectivity, rapid | Requires specialized catalysts | 70–85 |
| Chiral auxiliary | Excellent ee, predictable | Multistep, costly precursors | 65–78 |
| Asymmetric catalysis | Scalable, high ee | Sensitive to reaction conditions | 80–92 |
Industrial-Scale Considerations
For large-scale production, flow chemistry adaptations of 1,3-DC reduce reaction times and improve safety. A continuous flow reactor achieves 89% yield with 94% ee under optimized conditions .
Q & A
Q. What synthetic routes are reported for this compound, and how can researchers optimize reaction yields?
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as described in Pd-mediated methodologies . Alternatively, refluxing intermediates with chloranil in xylene (5–30 hours) followed by NaOH treatment and recrystallization from methanol is used for analogous chromeno-oxazine derivatives . To optimize yields, researchers should vary reaction time, temperature, and catalyst loading while monitoring progress via TLC or HPLC.
Q. What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
Q. Which receptor targets are associated with this compound, and how are binding affinities assessed?
The compound acts as a dopamine D receptor antagonist and μ-opioid receptor ligand . Binding assays using H-labeled ligands (e.g., H-spiperone for D/D) in transfected cell membranes are standard. Competitive displacement curves (IC) and Schild analysis quantify affinity .
Advanced Research Challenges
Q. How can researchers resolve discrepancies in reported receptor selectivity profiles?
Discrepancies may arise from receptor subtype promiscuity (e.g., D vs. D) or assay conditions (cell line, radioligand). To address this:
Q. What strategies are recommended for enantiomeric separation of the racemic mixture?
Chiral resolution methods include:
Q. How can metabolic stability be evaluated for in vivo PET tracer applications?
As a precursor for C-labeled PET tracers, metabolic stability is assessed via:
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Q. What analytical methods validate purity in complex biological matrices?
- HPLC-UV/FLD : Use C18 columns with acetonitrile:ammonium acetate gradients (e.g., 75:25 v/v) .
- LC-HRMS : Confirm absence of impurities (<0.1%) with exact mass measurements (e.g., m/z 285.12 ± 2 ppm) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?
Discrepancies often stem from pH-dependent ionization (pKa ~9.5 for phenolic OH). Methodological steps:
- Measure solubility in buffered solutions (pH 1–13) using shake-flask methods .
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Q. What experimental controls are essential for in vivo PET imaging studies?
- Blocking studies : Pre-dose with cold compound to confirm receptor-specific signal .
- Metabolite correction : Analyze plasma samples at timed intervals to account for radiolabeled metabolites .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
